Cas no 69906-07-6 (1,2,3,4-tetrahydroquinoline-8-carbaldehyde)

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a versatile heterocyclic compound featuring a partially saturated quinoline scaffold with an aldehyde functional group at the 8-position. This structure imparts reactivity suitable for further derivatization, making it valuable in organic synthesis and pharmaceutical research. The aldehyde group enables condensation, reduction, or nucleophilic addition reactions, facilitating the construction of complex molecular frameworks. Its tetrahydroquinoline core is of interest in medicinal chemistry due to its prevalence in bioactive molecules. The compound exhibits stability under standard handling conditions and is typically supplied in high purity, ensuring reliable performance in synthetic applications. Its balanced lipophilicity and electronic properties contribute to its utility in drug discovery and material science.
1,2,3,4-tetrahydroquinoline-8-carbaldehyde structure
69906-07-6 structure
Product name:1,2,3,4-tetrahydroquinoline-8-carbaldehyde
CAS No:69906-07-6
MF:C10H11NO
MW:161.200442552567
CID:1116242
PubChem ID:12469958

1,2,3,4-tetrahydroquinoline-8-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-tetrahydro-8-Quinolinecarboxaldehyde
    • 1,2,3,4-tetrahydroquinoline-8-carbaldehyde
    • 1,2,3,4-tetrahydro-8-quinolinecarbaldehyde
    • AS-48523
    • 1,2,3,4-tetrahydroquinoline-8-carboxaldehyde
    • SCHEMBL10681765
    • F50507
    • tetrahydroquinoline-8-carbaldehyde
    • 1,2,3,4-tetrahydro-quinoline-8-carbaldehyde
    • 69906-07-6
    • AKOS022636257
    • EN300-105605
    • DB-345467
    • Inchi: InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2
    • InChI Key: HJEYKUWXOZQEEE-UHFFFAOYSA-N
    • SMILES: C1CC2=C(C(=CC=C2)C=O)NC1

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.1Ų

1,2,3,4-tetrahydroquinoline-8-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-105605-0.1g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
0.1g
$352.0 2023-10-28
Chemenu
CM229427-5g
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde
69906-07-6 97%
5g
$926 2021-08-04
TRC
T304115-10mg
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6
10mg
$ 70.00 2022-06-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11522-5g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
5g
$2150 2023-09-07
1PlusChem
1P00FGM9-2.5g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
2.5g
$2519.00 2023-12-16
Enamine
EN300-105605-1g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
1g
$1014.0 2023-10-28
1PlusChem
1P00FGM9-5g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
5g
$3696.00 2023-12-16
1PlusChem
1P00FGM9-10g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
10g
$5451.00 2023-12-16
TRC
T304115-100mg
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6
100mg
$ 365.00 2022-06-02
Enamine
EN300-105605-0.05g
1,2,3,4-tetrahydroquinoline-8-carbaldehyde
69906-07-6 95%
0.05g
$235.0 2023-10-28

Additional information on 1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Recent Advances in the Study of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde (CAS: 69906-07-6) in Chemical Biology and Pharmaceutical Research

The compound 1,2,3,4-tetrahydroquinoline-8-carbaldehyde (CAS: 69906-07-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents for neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its role in modulating enzyme activity, protein-protein interactions, and cellular signaling pathways, making it a promising scaffold for medicinal chemistry.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers explored the structural optimization of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde derivatives to enhance their binding affinity for the dopamine D2 receptor. The study employed molecular docking simulations and in vitro assays to demonstrate that specific substitutions on the tetrahydroquinoline core significantly improved receptor selectivity and potency. These findings open new avenues for developing novel antipsychotic drugs with reduced side effects.

Another notable research effort, detailed in Bioorganic & Medicinal Chemistry Letters (2024), investigated the antimicrobial properties of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde derivatives against multidrug-resistant bacterial strains. The study revealed that certain derivatives exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies suggested that these compounds disrupt bacterial cell membrane integrity and inhibit essential enzymes involved in cell wall biosynthesis.

Recent advancements in synthetic methodologies have also facilitated the efficient production of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde and its derivatives. A study in Organic Letters (2023) reported a novel catalytic asymmetric synthesis route using chiral phosphoric acid catalysts, achieving high enantioselectivity and yield. This development is particularly significant for the production of optically pure compounds for preclinical evaluation.

In the context of cancer research, a 2024 study in the European Journal of Medicinal Chemistry demonstrated that 1,2,3,4-tetrahydroquinoline-8-carbaldehyde-based small molecules effectively inhibit the activity of histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The lead compound from this series showed promising antitumor activity in xenograft models of breast cancer, with minimal toxicity to normal cells.

As research continues to uncover the therapeutic potential of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde, future directions include exploring its applications in targeted drug delivery systems and combination therapies. The compound's unique chemical properties and biological activities position it as a valuable tool for addressing unmet medical needs across multiple disease areas.

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